

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-4-methylbenzaldehyde**, a significant aromatic aldehyde. The document covers its historical background and discovery, detailed physicochemical and spectroscopic properties, and various methods of synthesis. Special emphasis is placed on providing detailed experimental protocols and diagrammatic representations of synthetic pathways to aid in practical laboratory applications. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is an organic compound belonging to the hydroxybenzaldehyde class. It is characterized by a benzene ring substituted with a hydroxyl group and a methyl group ortho and para to a formyl group, respectively. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is also utilized in the fragrance and flavor industries.^{[1][2]} Its chemical structure lends it unique reactivity and properties that are of interest to organic chemists and drug designers.

Discovery and Background

The first synthesis of **2-Hydroxy-4-methylbenzaldehyde** is reported to have occurred in the early 20th century during systematic studies on substituted benzaldehydes. However, specific details regarding its initial discovery and the researchers involved are not well-documented. Historically, the development of synthetic routes to aromatic aldehydes, such as the Reimer-Tiemann and Duff reactions, paved the way for the preparation of a wide array of substituted benzaldehydes, including the title compound. These reactions allowed for the introduction of a formyl group onto a phenol, a critical step in the synthesis of **2-Hydroxy-4-methylbenzaldehyde** from its precursor, m-cresol.

Physicochemical Properties

2-Hydroxy-4-methylbenzaldehyde is a white to pale yellow crystalline solid at room temperature with a characteristic faint aromatic, bitter-almond, and phenolic odor.^[3] It is sparingly soluble in water but shows good solubility in organic solvents and oils.^{[2][3]}

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of **2-Hydroxy-4-methylbenzaldehyde**.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂	[3]
Molecular Weight	136.15 g/mol	[3]
Melting Point	58-61 °C	[2]
Boiling Point	219.5 °C at 760 mmHg	[3]
Density	1.175 g/cm ³	[3]
Vapor Pressure	0.0807 mmHg at 25°C	[3]
Flash Point	88 °C	[3]
Water Solubility	Slightly soluble	[2][3]
logP	2.07	[3]

Spectroscopic Data

The structural elucidation of **2-Hydroxy-4-methylbenzaldehyde** is supported by various spectroscopic techniques. The key spectral data are summarized below.

NMR Spectroscopy

^1H NMR:

- A singlet corresponding to the aldehyde proton (CHO) is typically observed around 9.8-10.0 ppm.
- The aromatic protons appear in the range of 6.7-7.5 ppm, with their multiplicity and exact chemical shifts depending on the solvent used.
- A singlet for the methyl group (CH_3) protons is found at approximately 2.3 ppm.
- The phenolic hydroxyl proton (OH) signal is a broad singlet and its chemical shift is solvent-dependent.

^{13}C NMR:

- The carbonyl carbon of the aldehyde group resonates at approximately 192 ppm.
- The aromatic carbons show signals in the region of 117-162 ppm.
- The methyl carbon appears at around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-4-methylbenzaldehyde** exhibits characteristic absorption bands:

- A broad peak in the region of $3000\text{-}3400\text{ cm}^{-1}$ corresponding to the O-H stretching of the phenolic hydroxyl group.
- A strong absorption band around $1650\text{-}1680\text{ cm}^{-1}$ due to the C=O stretching of the aldehyde group.

- C-H stretching vibrations of the aromatic ring and the methyl group are observed around 2900-3100 cm^{-1} and 2850-2950 cm^{-1} , respectively.
- C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

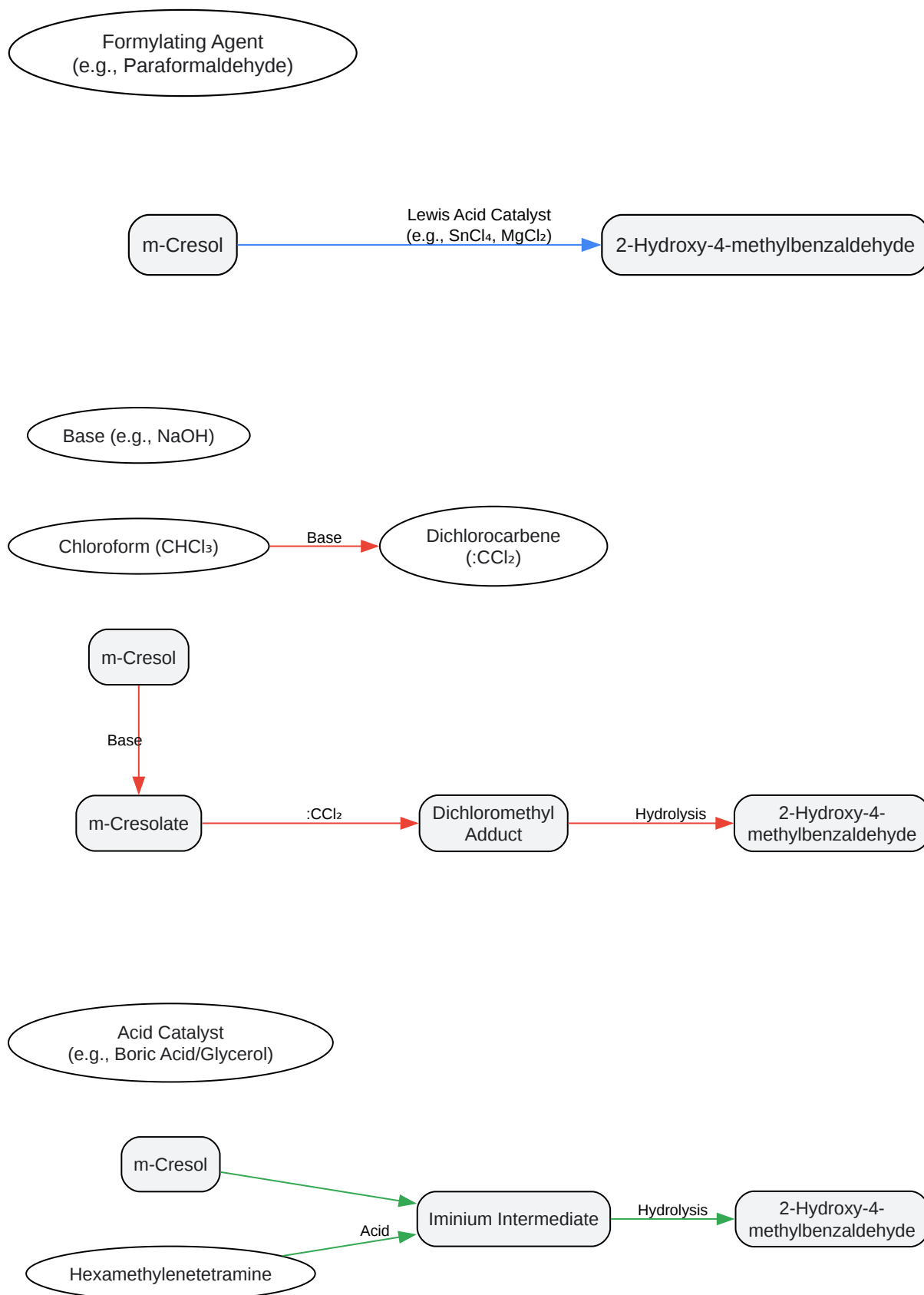
The mass spectrum of **2-Hydroxy-4-methylbenzaldehyde** shows a molecular ion peak $[\text{M}]^+$ at m/z 136, corresponding to its molecular weight. Common fragmentation patterns involve the loss of the formyl group ($-\text{CHO}$) and other characteristic fragments of the aromatic ring.

Synthesis of 2-Hydroxy-4-methylbenzaldehyde

Several synthetic routes have been established for the preparation of **2-Hydroxy-4-methylbenzaldehyde**, primarily involving the formylation of m-cresol.

Synthesis from m-Cresol via Ortho-Formylation

A common and direct method for the synthesis of **2-Hydroxy-4-methylbenzaldehyde** is the ortho-formylation of m-cresol.



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